![molecular formula C7H15N2O7P B14710742 [{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid CAS No. 13818-23-0](/img/structure/B14710742.png)
[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxyl, phosphonomethyl, and amino groups. These functional groups contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by carboxylation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield and minimize by-products. The process may include steps such as crystallization, filtration, and drying to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, where other chemical groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving complexation and catalysis.
Biology: The compound can act as a chelating agent, binding to metal ions and facilitating studies on metal ion interactions in biological systems.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials, where its unique functional groups contribute to the desired properties of the final products.
Wirkmechanismus
The mechanism of action of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid involves its ability to interact with various molecular targets through its functional groups. The carboxyl and phosphonomethyl groups can form strong bonds with metal ions, while the amino groups can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and processes, making it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
N-(phosphonomethyl)glycine: Known for its use as a herbicide, this compound shares the phosphonomethyl group but has a simpler structure.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent, EDTA has multiple carboxyl and amino groups, making it effective in binding metal ions.
Uniqueness
What sets 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid apart is its combination of carboxyl, phosphonomethyl, and amino groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
Eigenschaften
CAS-Nummer |
13818-23-0 |
|---|---|
Molekularformel |
C7H15N2O7P |
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C7H15N2O7P/c10-6(11)3-8-1-2-9(4-7(12)13)5-17(14,15)16/h8H,1-5H2,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
KNPKPMPHYLXHBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


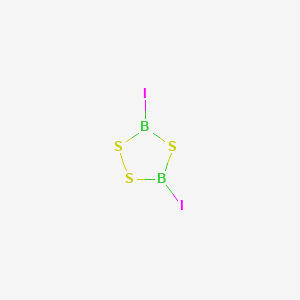



![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
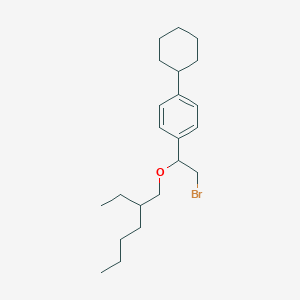
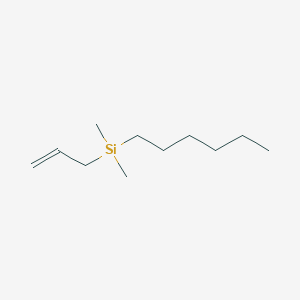
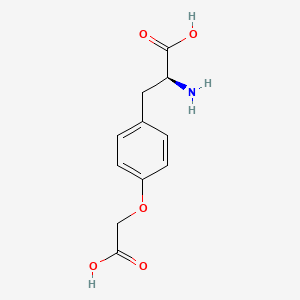
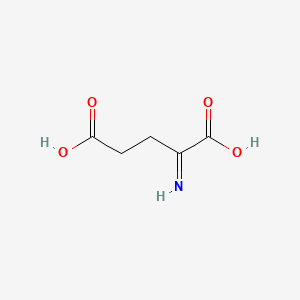
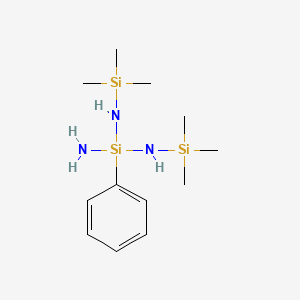
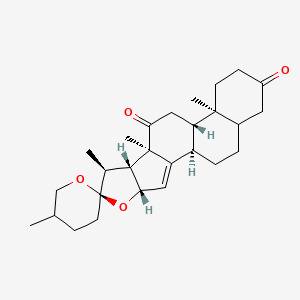
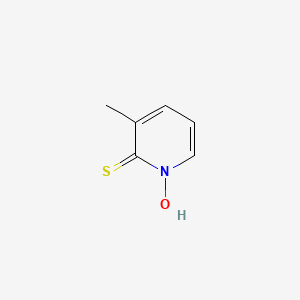
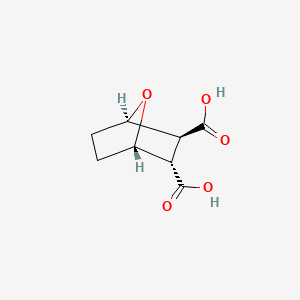
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
